1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Beschreibung
Eigenschaften
IUPAC Name |
12-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2S/c1-4-11-30-24(33)23-20(10-16-34-23)31-21(26-27-25(30)31)8-9-22(32)29-14-12-28(13-15-29)19-7-5-6-17(2)18(19)3/h5-7,10,16H,4,8-9,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASUKUXYCGDTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, primarily in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
This compound can be characterized by its intricate arrangement of piperazine and triazole moieties, which are known to influence biological activity. The presence of a thieno[2,3-e][1,2,4]triazolo structure is particularly relevant in drug design due to its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound under discussion has not been extensively studied in isolation; however, its structural analogs have demonstrated activity against multiple cancer cell lines.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It may interact with key enzymes involved in cancer progression and other diseases. Preliminary data from BindingDB indicates that related compounds exhibit inhibition constants (IC50) in the nanomolar range for various kinases such as EGFR and VEGFR-2, suggesting that this compound may also possess similar inhibitory effects .
Neuropharmacological Effects
Piperazine derivatives have been linked to neuropharmacological activities. The specific compound may modulate neurotransmitter systems such as serotonin and dopamine pathways, potentially offering therapeutic benefits in psychiatric disorders. Previous studies have shown that piperazine-containing compounds can exhibit anxiolytic and antidepressant-like effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Molecular Properties
Table 1 summarizes key structural differences and molecular properties between the target compound and its analogs.
Table 1: Structural and Molecular Comparison
Estimated based on structural analogy.
*Calculated using atomic masses (C:12.01, H:1.008, N:14.01, O:16.00, S:32.07).
Key Observations:
Piperazine Substituents: The target's 2,3-dimethylphenyl group is less polar than the 3-methoxyphenyl () and 4-methoxyphenyl () substituents. Methoxy groups (e.g., ) may engage in hydrogen bonding with receptors, whereas dimethyl groups rely on hydrophobic interactions .
Core Modifications: The 4-propyl group on the target’s thieno-triazolo-pyrimidinone core enhances steric bulk compared to the 4-methyl group in , possibly affecting binding pocket interactions . Replacing the thieno ring (target) with a thiazolo ring () alters electronic properties and ring planarity, which could shift receptor selectivity .
Inferred Pharmacological and Physicochemical Properties
Table 2: Inferred Property Comparison
*Estimated via analogy to and substituent contributions.
Discussion:
- Lipophilicity : The target’s dimethylphenyl group increases logP compared to methoxy-substituted analogs, favoring membrane permeability but risking solubility limitations .
- Receptor Binding : Methoxy groups () may target serotonin receptors (e.g., 5-HT1A), while dimethylphenyl groups (target) could favor dopamine D2-like receptors due to hydrophobic interactions .
- Metabolism : Methoxy groups resist oxidative metabolism, enhancing stability, whereas thiazolo rings () may undergo ring-opening reactions .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments, with 2D experiments (COSY, HSQC) resolving overlapping signals in the piperazine and triazolopyrimidinone regions .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with mobile phases like water/acetonitrile (0.1% TFA) to assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) and fragmentation pattern analysis .
How can researchers optimize the condensation step between the thienotriazolopyrimidinone core and the piperazine-containing side chain to improve yield and purity?
Q. Advanced
- Reagent selection : Use N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate the carbonyl group for nucleophilic attack by the piperazine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during activation to minimize side reactions, followed by gradual warming to 25°C for coupling.
- Workup : Extract unreacted reagents with ethyl acetate/water partitions and monitor reaction progress via TLC (silica gel, UV detection) .
What strategies are recommended for resolving discrepancies in reported biological activity data across different pharmacological studies?
Q. Advanced
- Impurity profiling : Use HPLC-MS to identify and quantify synthetic byproducts (e.g., dealkylated analogs or piperazine ring-opened derivatives) that may interfere with activity assays .
- Assay standardization : Adopt validated protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) to ensure consistency in enzyme sources, substrate concentrations, and incubation conditions .
- Receptor selectivity panels : Compare binding affinities across serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement assays with standardized membrane preparations .
What computational methods are suitable for predicting the binding affinity and selectivity of this compound towards serotonin and dopamine receptors?
Q. Advanced
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s piperazine moiety and receptor active sites (e.g., 5-HT₁A’s hydrophobic pocket).
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA/GBSA) .
- QSAR modeling : Train models on datasets of piperazine derivatives to predict selectivity ratios (e.g., 5-HT₁A vs. α₁-adrenergic receptors) based on substituent electronic properties .
What are the common impurities encountered during the synthesis of this compound, and how are they identified and quantified?
Q. Basic
- Common impurities :
- Des-propyl analog : Formed via incomplete alkylation of the thienotriazolopyrimidinone core.
- Piperazine dimer : Resulting from side reactions during the coupling step.
- Analysis :
- HPLC-UV at 254 nm with a C18 column and gradient elution (acetonitrile/water) to resolve impurities .
- LC-MS/MS in MRM mode for selective ion monitoring (e.g., m/z 591 → 452 for the parent ion) .
How should researchers design dose-response studies to evaluate the compound's therapeutic window in neurological disorder models?
Q. Advanced
- In vivo models : Use rodent forced swim (depression) or rotarod (motor coordination) tests with escalating doses (0.1–10 mg/kg, i.p.) and positive controls (e.g., fluoxetine).
- Statistical design : Apply a randomized block design with split plots for dose-time interactions (e.g., 4 replicates per group, ANOVA with Tukey post-hoc tests) .
- Toxicity assessment : Measure plasma AST/ALT levels and histopathological changes in liver/kidney tissues at supratherapeutic doses (≥30 mg/kg) .
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